Maleic acid

Catalog No.
S534428
CAS No.
110-16-7
M.F
C4H4O4
C4H4O4
HOOCCH=CHCOOH
M. Wt
116.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleic acid

CAS Number

110-16-7

Product Name

Maleic acid

IUPAC Name

(Z)-but-2-enedioic acid

Molecular Formula

C4H4O4
C4H4O4
HOOCCH=CHCOOH

Molecular Weight

116.07 g/mol

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-

InChI Key

VZCYOOQTPOCHFL-UPHRSURJSA-N

SMILES

O=C(O)/C=C\C(O)=O

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C
79.000 lb/100 lb water at 77 °F
In water, 441,000 mg/L at 25 °C
Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene
For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page.
441 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 78 (soluble)

Synonyms

hydrogen maleate, maleate, maleic acid, maleic acid, ammonium salt, maleic acid, calcium salt, maleic acid, dipotassium salt, maleic acid, disodium salt, maleic acid, iron salt, maleic acid, monoammonium salt, maleic acid, monocopper (2+) salt, maleic acid, monosodium salt, maleic acid, neodymium salt, maleic acid, potassium salt, maleic acid, sodium salt, sodium maleate

Canonical SMILES

C(=CC(=O)O)C(=O)O

Isomeric SMILES

C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Maleic acid is 116.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)441000 mg/l (at 25 °c)7 mg/ml at 25 °cin water, 788 g/l at 25 °c, 3926 g/l at 97.5 °c79.000 lb/100 lb water at 77 °fin water, 441,000 mg/l at 25 °cfreely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzenesolubility (g/100 g) at 25 °c: benzene 0.024, chloroform 0.11, carbon tetrachloride 0.002, diethyl ether 7.57solubility (g/100 g): acetone 38.6 (at 20 °c), methanol 41.0 (at 22.5 °c), ethanol 30.2 (at 0 °c) and 34.4 (at 22.5 °c), 1-propanol 20.0 (at 0 °c) and 24.3 (at 22.5 °c), 2-butenenitrile 4.38 (at 50 °c)insoluble in chloroform441 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 78 (soluble). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25940. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Supplementary Records. It belongs to the ontological category of butenedioic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Inducing Kidney Disease Model

  • Researchers use maleic acid to induce Fanconi syndrome, a kidney disorder, in rats and dogs . This helps study the mechanisms behind the disease and potential treatments.

Studying Sperm Function

  • Maleic acid can be used to assess sperm function. Studies have shown that pre-incubation with maleic acid significantly reduces sperm penetration in golden hamster eggs . This helps researchers understand factors affecting sperm motility and fertilization potential.

Investigating Membrane Protein Research

  • Maleic acid, particularly its derivative styrene maleic acid (SMA), plays a vital role in membrane protein research . SMA acts as a detergent-free method to solubilize membrane proteins, extracting them from cells while preserving their surrounding membrane environment. This allows for better analysis of these crucial proteins.

Maleic acid, chemically known as cis-butenedioic acid, is a dicarboxylic acid with the molecular formula C4H4O4C_4H_4O_4. It is characterized by two carboxyl groups (-COOH) attached to a butene backbone, specifically in the cis configuration, distinguishing it from its trans isomer, fumaric acid. Maleic acid appears as a colorless crystalline solid with a faint odor and is highly soluble in water. Its melting point is approximately 135 °C, and it has a heat of combustion of -1,355 kJ/mol, which is higher than that of fumaric acid

Maleic acid is a skin, eye, and respiratory irritant. Prolonged or repeated exposure can cause dermatitis and respiratory problems []. It is also combustible but may require a high ignition temperature [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling maleic acid.
  • Ensure proper ventilation in the workplace.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials [].
Typical of both olefins and carboxylic acids. Key reactions include:

  • Isomerization to Fumaric Acid: Maleic acid can be converted to fumaric acid through heating in hydrochloric acid or photolysis in the presence of bromine. These methods allow for the rotation around the carbon-carbon double bond, facilitating the conversion
    And FAQs - Vedantu" class="citation ml-xs inline" data-state="closed" href="https://www.vedantu.com/chemistry/maleic-acid" rel="nofollow noopener" target="_blank"> .
  • Agricultural Chemicals: It is involved in synthesizing insecticides such as Malathion and sulfosuccinic acid, which are used as wetting agents .
  • Pharmaceuticals: Maleic acid forms stable salts with drugs, enhancing their stability and efficacy

    The primary industrial method for synthesizing maleic acid involves the hydrolysis of maleic anhydride, which itself is produced through the oxidation of hydrocarbons such as benzene or butane. This process typically employs catalytic oxidation techniques. Maleic anhydride can be derived from n-butene through a series of

Studies on maleic acid interactions focus mainly on its reactivity with various reagents and its biological implications. For instance:

  • Reactivity with Halogens: The interaction of maleic acid with halogens leads to radical formation that facilitates isomerization reactions.
  • Enzymatic Interactions: Research indicates that enzymes like maleate isomerase play crucial roles in microbial metabolism involving maleate and fumarate interconversion .

These interactions highlight both its chemical versatility and biological significance.

CompoundMolecular FormulaMelting Point (°C)Solubility in WaterUnique Features
Maleic AcidC4H4O4C_4H_4O_4135HighCis configuration; intramolecular hydrogen bonding
Fumaric AcidC4H4O4C_4H_4O_4287LowTrans configuration; less soluble
Malic AcidC4H6O5C_4H_6O_5130ModerateContains a hydroxyl group; derived from hydration of maleic acid
Succinic AcidC4H6O4C_4H_6O_4185ModerateSaturated dicarboxylic acid; no double bonds

Maleic acid's cis configuration allows for unique intramolecular hydrogen bonding not present in fumaric acid, contributing to its distinct physical properties and reactivity patterns

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers.
Dry Powder; Pellets or Large Crystals; Liquid
Liquid
Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline]
Hazy amber liquid with a mild odor; [Emerald Performance Materials MSDS]
Solid
WHITE CRYSTALS.

Color/Form

Monoclinic prisms from water
White crystals from water, alcohol and benzene
Colorless crystals

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

116.01095860 g/mol

Monoisotopic Mass

116.01095860 g/mol

Boiling Point

275 °F at 760 mmHg (decomposes) (NTP, 1992)

Flash Point

127 °C

Heavy Atom Count

8

Taste

Characteristic repulsive, astringent taste

Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.0 (Air = 1)

Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink
1.590 g/cu cm at 20 °C
Relative density (water = 1): 1.59

LogP

-0.48
-0.48 (LogP)
0.46
log Kow = -0.48
-0.48
-0.5

Odor

Faint acidulous odor

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.
135 °C

Appearance

Solid powder

Melting Point

266 to 268 °F (NTP, 1992)
132.5 °C (OECD Guideline 102 (Melting point / Melting Range))
Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP.
130.5 °C
131 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

91XW058U2C

Related CAS

26099-09-2
10237-70-4 (potassium salt)
18016-19-8 (hydrochloride salt)
3105-55-3 (mono-hydrochloride salt)
371-47-1 (di-hydrochloride salt)
37449-49-3 (Nd salt)
44742-89-4 (mono-ammonium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Maleic acid is a colorless, crystalline solid with a faint acidic odor and a strong astringent taste. It is very soluble in water. Maleic acid is found naturally in ginseng, tobacco leaves, sour cherries, cacao and corn. It may be present in fermented alcoholic beverages such as beer and wine. It may be formed in water or air from the breakdown of other chemicals, such as maleic anhydride. It is also released to the air in car exhaust and in cigarette smoke. USE: Maleic acid is used to make other chemicals, synthetic glues, and dyes. It is used in processing of wool, silk, and cotton and as preservative in fats and oils. EXPOSURE: Workers making maleic acid or using products containing maleic acid may breathe in mists or have direct skin contact. The general population may breathe in mists from auto exhaust or cigarette smoke. Lesser exposure could occur from eating certain foods and drinking beer and wine that naturally contain maleic acid. Exposure may also occur by skin contact with some auto products. If maleic acid is released to the environment, it will not bind particles in soil and water. It is expected to move through soil. Maleic acid is not expected to move into air from wet soils or water surfaces. It is expected to be broken down by microorganisms and is not expected to build up in aquatic organisms. If maleic acid is released to air, it will be broken down by reaction with other chemicals or bind to particles that will eventually fall to the ground. RISK: Skin, eye, and throat irritation can occur in humans that touch maleic acid or breathe air containing maleic acid dust. Permanent eye damage occurred in laboratory animals following direct contact with high concentrations of maleic acid. Temporary eye damage occurred at lower concentrations. Kidney damage occurred in laboratory animals fed or injected with high doses of maleic acid. The potential for maleic acid to cause cancer, birth defects, or reproductive effects has not been examined in humans or laboratory animals. The potential for maleic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Pharmacology

Maleic Acid is an organic salt or ester of maleic acid that could be conjugated to free base compounds/drugs to improve the physiochemical properties including stability, solubility and dissolution rate. (NCI)

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Kidney damage has been observed as a systemic toxic action of maleic acid. Morphological-functional changes in the kidneys were produced by intraperitoneal injection (100-350 mg/kg; rats, dogs) and also by inhalation exposure to ca. 720 mg/mc (rats). The damage to distal and proximal tubular resorption produced by maleic acid is reminiscent of the known (congenital or acquired) Fanconi syndrome in humans. This damage seems to be caused by the interaction of maleic acid with glutathione in tubular renal cells, leading to intolerable concentration of free radicals and peroxides. In addition to the resultant cellular damage, maleic acid appears to affect Na+ and H+ ion transport in the proximal tubes [RE5]. After chronic exposure of male rats (250, 500, 750 mg/kg /per/ day for up to two years), an increased mortality as well as kidney damage and delayed growth was observed in all dosage groups. Liver and testicular damage has also been found in highest dosage group. No signs of carcinogenic activity of maleic acid were discovered with long-term dosage, which however was not designed as a carcinogenicity study.

Vapor Pressure

Negligible (NTP, 1992)
0.0000359 [mmHg]
10.0 [mmHg]
1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve))
Vapor pressure, Pa at 25 °C: 0.0048

Pictograms

Irritant

Irritant

Other CAS

110-16-7
68307-91-5
10237-70-4

Wikipedia

Maleic_acid
Benzoxazole

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Buffering
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared by the catalytic oxidation of benzene over vanadium pentoxide.
Vapor-phase oxidation of n-butane or n-butylene in air over a solid catalyst.
Maleic acid is produced by the hydration of maleic anhydride.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Adhesive Manufacturing
Paper Manufacturing
All Other Chemical Product and Preparation Manufacturing
Mining (except Oil and Gas) and support activities
Oil and Gas Drilling, Extraction, and Support activities
2-Butenedioic acid (2Z)-: ACTIVE
2-Butenedioic acid (2Z)-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Maleic anhydride is readily hydrolyzed to maleic acid under aqueous conditions. As a result, these two chemicals are presented because of the conditions used to test their toxicity. The only difference may be due to the potential for maleic anhydride to form haptens by acylating with amino acids, resulting in an immunological response (dermal and respiratory sensitization).
By-product from manufacture of phthalic anhydride from naphthalene with special recovery conditions.

Analytic Laboratory Methods

The free maleic acid content in maleic anhydride is determined by direct potentiometric titration.
MALEIC ACID /WAS/ DETECTED IN AIR BY GC METHYLATION WITH BORON TRIFLUORIDE.
Maleic acid and timolol in mixtures & formulations containing timolol maleate were determined by HPLC. The eluate was monitored at 235 nm for 5 min & then at 294 nm. The detection limit was approx 500 pg, and accuracy was greater than 98%.
An ion chromatographic system was developed for routine measurement of carboxylic acids with carbon numbers up to C8 in precipitation samples. The system combines online sample preconcentration on a low capacity anion exchange resin with separation by ion exclusion and subsequent detection by UV absorption. Maleate anions, however, are hidden under the large peak of the strong mineral acids. Using mixtures of carboxylic acids likely to occur in the atmosphere, maleic acid was found to have a retention time of 12.0 min.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non Combustible Solids
Storage temp: ambient

Interactions

Maleic acid was administered iv both alone and after initiating iv administered neutral sodium phosphate, sodium sulfate, or sodium chloride to 10 unanesthetized trained female dogs undergoing water diuresis. /The following observations were noted:/ 1) Administration of maleic acid alone predictably induced dose-dependent increments in urine flow and in renal clearance of HCO3-, Na+, K+, and alpha-aminonitrogen and a pronounced increase in the renal clearance and excretion of citrate. 2) Prior phosphate loading, which increased the plasma concentration of phosphate from 2.5 +/- 0.20 to 11.3 +/- 2 mg/dL: a) attenuated the increment in renal clearance of HCO3 by one-half even though the filtered load of bicarbonate was higher by 37%, owing to the higher values of both GFR and plasma bicarbonate concentration that obtained with phosphate loading; b) prevented the increment in renal clearance and excretion of alpha-aminonitrogen; c) significantly attenuated the increments in urine flow and renal clearance of K+; but d) did not affect the increment in renal clearance and excretion of citrate.
The admin of maleic acid (100 mg/kg) to rats which were infused with acetoacetic acid (200 mM at 0.1 mL/min) did not induce phosphaturia or calciuria, whereas maleic acid given alone was phosphaturic & calciuric. There was a significant decrease of the phosphate & calcium excretion in maleic acid-treated rats after the iv injection of 150 pg 1,25-dihydroxyvitamin D3 in comparison with the control group.
Groups of male and female Sprague Dawley rats (n = 4 to 8 for each sex) were admin either maleic acid (150 mg/kg, sc), dichloromaleic acid (100, 200, 300, or 400 mg/kg, ip) or their combination. Urine was collected at 24 hr intervals. In both males and females, dose dependent declines in food and water consumption as well as body wt and urine flow were observed at 24 hr post-treatment with maleic acid, dichloromaleic acid, or dichloromaleic acid + maleic acid. Sc administration of maleic acid at a dose of 150 mg/kg had no effect on several parameters of renal function in either sex at 24 hr and only modest effects at 48 hr. Maleic acid alone had no effect on renal organic ion accumulation in either sex. The combination of maleic acid + dichloromaleic acid caused a depression of tetraethylammonium accumulation in renal slices from females. Also changes in urinary glucose excretion and blood urea nitrogen, although additive in the male following coexposure, appeared synergistic or potentiated in the female. For females, maleic maleic alone produced a greater response in urinary glucose than control, and the combination resulted in a significantly exaggerated response at 24 hr. There were not significant alterations in urinary glucose in the male at 24 hr after any dosages. Both p-aminohippurate and lactate stimulated p-aminohippurate transport were impaired in the female with either dichloromaleic acid or dichloromaleic acid + maleic acid and to a significantly greater extent than in the male. Triethanolamine accumulation in the female declined significantly when exposed to dichloromaleic acid + maleic acid, an effect not observed in the male.
At all doses of maleic acid (600, 300, 150 mg/kg bw), structural damage of the proximal renal tubule was much greater in rats fed with supplemental glucose.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Chen HC, Wu C, Wu KY. Determination of the maleic acid in rat urine and serum samples by isotope dilution-liquid chromatography-tandem mass spectrometry with on-line solid phase extraction. Talanta. 2015 May;136:9-14. doi: 10.1016/j.talanta.2014.11.021. Epub 2014 Nov 18. PubMed PMID: 25702978.
2: Lin YC, Wang CC, Tung CW. An in silico toxicogenomics approach for inferring potential diseases associated with maleic acid. Chem Biol Interact. 2014 Nov 5;223:38-44. doi: 10.1016/j.cbi.2014.09.004. Epub 2014 Sep 17. PubMed PMID: 25239558.
3: Tuncel AT, Ruppert T, Wang BT, Okun JG, Kölker S, Morath MA, Sauer SW. Maleic Acid--but Not Structurally Related Methylmalonic Acid--Interrupts Energy Metabolism by Impaired Calcium Homeostasis. PLoS One. 2015 Jun 18;10(6):e0128770. doi: 10.1371/journal.pone.0128770. eCollection 2015. PubMed PMID: 26086473; PubMed Central PMCID: PMC4473014.
4: Samanta S, Kar C, Das G. Colorimetric and fluorometric discrimination of geometrical isomers (maleic acid vs fumaric acid) with real-time detection of maleic acid in solution and food additives. Anal Chem. 2015 Sep 1;87(17):9002-8. doi: 10.1021/acs.analchem.5b02202. Epub 2015 Aug 12. PubMed PMID: 26246182.
5: Kang S, Kim Y, Song Y, Choi JU, Park E, Choi W, Park J, Lee Y. Comparison of pH-sensitive degradability of maleic acid amide derivatives. Bioorg Med Chem Lett. 2014 May 15;24(10):2364-7. doi: 10.1016/j.bmcl.2014.03.057. Epub 2014 Mar 26. PubMed PMID: 24731272.
6: Hou ML, Lu CM, Lin CH, Lin LC, Tsai TH. Pharmacokinetics of Maleic Acid as a Food Adulterant Determined by Microdialysis in Rat Blood and Kidney Cortex. Molecules. 2016 Mar 17;21(3):367. doi: 10.3390/molecules21030367. PubMed PMID: 26999094.
7: Luo YS, Tsai HY, Chen HC, Wu C, Shen LC, Chung WS, Chiang SY, Wu KY. Study of urinary 2-{[2-(acetylamino-2-carboxyethyl]sulfanyl}butanedioic acid, a mercapturic acid of rats treated with maleic acid. Toxicol Lett. 2015 Aug 5;236(3):131-7. doi: 10.1016/j.toxlet.2015.05.011. Epub 2015 May 18. PubMed PMID: 25997398.
8: Ballal NV, Tweeny A, Baumgartner JC, Ginjupalli K, Saraswathin V. Effect of maleic acid and ethylenediaminetetraacetic acid on the shear bond strength of RealSeal SE sealer to root canal dentin. Eur J Prosthodont Restor Dent. 2013 Dec;21(4):152-6. PubMed PMID: 24479211.
9: Scheidelaar S, Koorengevel MC, van Walree CA, Dominguez JJ, Dörr JM, Killian JA. Effect of Polymer Composition and pH on Membrane Solubilization by Styrene-Maleic Acid Copolymers. Biophys J. 2016 Nov 1;111(9):1974-1986. doi: 10.1016/j.bpj.2016.09.025. PubMed PMID: 27806279; PubMed Central PMCID: PMC5103014.
10: Szwalbe AJ, Williams K, O'Flynn DE, Bailey AM, Mulholland NP, Vincent JL, Willis CL, Cox RJ, Simpson TJ. Novel nonadride, heptadride and maleic acid metabolites from the byssochlamic acid producer Byssochlamys fulva IMI 40021 - an insight into the biosynthesis of maleidrides. Chem Commun (Camb). 2015 Dec 14;51(96):17088-91. doi: 10.1039/c5cc06988b. PubMed PMID: 26452099; PubMed Central PMCID: PMC4766579.
11: Jung YH, Park HM, Kim KH. Whole slurry saccharification and fermentation of maleic acid-pretreated rice straw for ethanol production. Bioprocess Biosyst Eng. 2015 Sep;38(9):1639-44. doi: 10.1007/s00449-015-1405-8. Epub 2015 May 1. PubMed PMID: 25930209.
12: Maatar W, Boufi S. Poly(methacylic acid-co-maleic acid) grafted nanofibrillated cellulose as a reusable novel heavy metal ions adsorbent. Carbohydr Polym. 2015 Aug 1;126:199-207. doi: 10.1016/j.carbpol.2015.03.015. Epub 2015 Mar 16. PubMed PMID: 25933540.
13: Jung YH, Kim IJ, Kim HK, Kim KH. Whole slurry fermentation of maleic acid-pretreated oil palm empty fruit bunches for ethanol production not necessitating a detoxification process. Bioprocess Biosyst Eng. 2014 Apr;37(4):659-65. doi: 10.1007/s00449-013-1035-y. Epub 2013 Aug 24. PubMed PMID: 23982450.
14: Xu D, Chen Y, Zhou S, Lian Y, Chen L, Lin L, Zhou Y, Huang Z. [Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2013 Dec;31(12):1224-7. Chinese. PubMed PMID: 24669716.
15: Parayath NN, Nehoff H, Müller P, Taurin S, Greish K. Styrene maleic acid micelles as a nanocarrier system for oral anticancer drug delivery - dual uptake through enterocytes and M-cells. Int J Nanomedicine. 2015 Jul 22;10:4653-67. doi: 10.2147/IJN.S87681. eCollection 2015. PubMed PMID: 26229468; PubMed Central PMCID: PMC4516255.
16: Vargas C, Arenas RC, Frotscher E, Keller S. Nanoparticle self-assembly in mixtures of phospholipids with styrene/maleic acid copolymers or fluorinated surfactants. Nanoscale. 2015 Dec 28;7(48):20685-96. doi: 10.1039/c5nr06353a. Epub 2015 Nov 24. PubMed PMID: 26599076.
17: Daruwalla J, Greish K, Malcontenti-Wilson C, Muralidharan V, Maeda H, Christophi C. Styrene maleic acid copolymer-pirarubicin induces tumor-selective oxidative stress and decreases tumor hypoxia as possible treatment of colorectal cancer liver metastases. Surgery. 2015 Jul;158(1):236-47. doi: 10.1016/j.surg.2015.03.019. Epub 2015 May 18. PubMed PMID: 25999256.
18: Xian S, Parayath NN, Nehoff H, Giles NM, Greish K. The Use of Styrene Maleic Acid Nanomicelles Encapsulating the Synthetic Cannabinoid Analog WIN55,212-2 for the Treatment of Cancer. Anticancer Res. 2015 Sep;35(9):4707-12. PubMed PMID: 26254360.
19: Kim D, Ximenes EA, Nichols NN, Cao G, Frazer SE, Ladisch MR. Maleic acid treatment of biologically detoxified corn stover liquor. Bioresour Technol. 2016 Sep;216:437-45. doi: 10.1016/j.biortech.2016.05.086. Epub 2016 May 24. PubMed PMID: 27262718.
20: Ratnarathorn N, Chailapakul O, Dungchai W. Highly sensitive colorimetric detection of lead using maleic acid functionalized gold nanoparticles. Talanta. 2015 Jan;132:613-8. doi: 10.1016/j.talanta.2014.10.024. Epub 2014 Oct 23. PubMed PMID: 25476352.

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